1-Ethyl-3-Methylimidazolium Ethylsulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

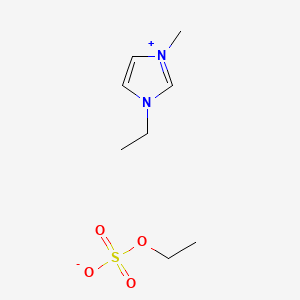

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C2H6O4S/c1-3-8-5-4-7(2)6-8;1-2-6-7(3,4)5/h4-6H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFOKYHDLYBVAL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.CCOS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049274 | |

| Record name | 1-Ethyl-3-methylimidazolium ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

342573-75-5 | |

| Record name | 1-Ethyl-3-methylimidazolium ethylsulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342573-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium ethylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342573755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-3-methylimidazolium ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYLSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/502J88S67B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-Methylimidazolium Ethylsulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the ionic liquid 1-Ethyl-3-Methylimidazolium Ethylsulfate, often abbreviated as [EMIM][EtSO4]. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who are utilizing or considering this versatile compound in their work. [EMIM][EtSO4] is recognized for its low volatility, high thermal stability, and excellent solvation capabilities, making it a compound of significant interest in green chemistry, catalysis, biomass processing, and electrochemistry.[1]

Core Physicochemical Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its properties under various conditions.

General Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₄S | [2] |

| Molecular Weight | 236.29 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| CAS Number | 342573-75-5 | [1][2] |

| Purity | ≥99% (HPLC) | [1] |

Thermal Properties

| Property | Value | Temperature (K) | Source |

| Melting Point | -41 °C | 232.15 | [2] |

| -55 to -53 °C | 218.15 to 220.15 | [3] | |

| Glass Transition Temperature | -78.4 °C | 194.75 | [4] |

| Decomposition Temperature | 340 °C | 613.15 | [3] |

| Flash Point | 176 °C (closed cup) | 449.15 | [3] |

| Auto-ignition Temperature | 405 °C | 678.15 | [3] |

Density

| Density (g/cm³) | Temperature (K) | Pressure (MPa) | Source |

| 1.24 | 298.15 | Ambient | [1][2] |

| 1.24 | 293.15 | Ambient | [3] |

| Various data points | 283.15 to 413.15 | up to 140 | [5] |

| Various data points | 288.15 to 343.15 | Ambient | [6] |

Viscosity

| Viscosity (cP) | Temperature (K) | Source |

| 94 | 298.15 | [2] |

| 94.2 | Not specified | [7] |

| Various data points | 298.15 to 343.15 | [6] |

Conductivity

| Conductivity (mS/cm) | Temperature (K) | Source |

| 2.97 | 298.15 | [2] |

| 5.56 | Not specified | [7] |

| Various data points | 293.2 to 353.2 | [8] |

Other Properties

| Property | Value | Temperature (K) | Source |

| Refractive Index | Various data points | 288.15 to 343.15 | [6] |

| Surface Tension | Various data points | 288.15 to 313.15 | [6] |

| Solubility | Miscible with water and alcohol | Ambient | [7][9] |

| pH (in aqueous solution: 100 g/l) | 7.9 | 293.15 | [3] |

| n-Octanol/Water Partition Coefficient (log value) | -2.6 | 296.15 | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for the replication and validation of experimental results. Below are summaries of the experimental protocols cited in the literature for measuring the properties of this compound.

Synthesis of this compound

A common method for the synthesis of [EMIM][EtSO4] involves the reaction of 1-methylimidazole (B24206) with diethyl sulfate.[6][7][10] The reaction is highly exothermic and is typically carried out in a solvent like toluene (B28343) under an inert atmosphere (e.g., argon) with cooling to maintain the reaction temperature below 313.15 K.[11] The progress of the reaction can be monitored by thin-layer chromatography.[11] After the reaction is complete, the product is washed, and the solvent is removed under reduced pressure.[6][11] The final ionic liquid is then dried under high vacuum to remove any residual volatile components.[6][11] Purity can be confirmed using techniques such as ¹H NMR spectroscopy.[6][11]

Density and Speed of Sound Measurement

Densities and speeds of sound can be measured using a digital vibrating-tube densimeter, such as an Anton Paar DSA-5000.[11] This instrument automatically corrects for the influence of viscosity on the density measurement.[11] The uncertainty in experimental measurements has been reported to be low, on the order of ±1·10⁻⁵ g·cm⁻³ for density and ±0.1 m·s⁻¹ for the speed of sound.[11]

Viscosity Measurement

Dynamic viscosities can be determined using a rotational viscometer or a Stabinger viscometer (e.g., Anton-Paar SVM 3000).[5][8] The temperature is controlled during the measurement. The expanded uncertainty of viscosity measurements at a 95% confidence level is estimated to be around 0.35%.[5]

Refractive Index Measurement

Refractive indices are typically determined using an automatic refractometer, such as an ABBEMAT-WR Dr. Kernchen.[11] These instruments offer high resolution (±10⁻⁶) and low uncertainty in measurements (±4·10⁻⁵).[11]

Thermal Properties Measurement

Thermal properties such as glass-transition, freezing, and melting temperatures can be determined using Differential Scanning Calorimetry (DSC).[4] The measurements are carried out over a specified temperature range with controlled heating and cooling rates.[4] Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition temperatures of the ionic liquid.[4]

Conductivity Measurement

Electrical conductivities can be measured using a commercial conductivity meter.[8] The measurements are performed as a function of temperature. The uncertainty of conductivity measurements is reported to be around ±0.001 mS·cm⁻¹.[8] Molar conductivities of dilute solutions can be determined and analyzed using models like Barthel's low-concentration chemical model to obtain limiting molar conductivities and association constants.[12]

Visualizations

Synthesis of this compound

The following diagram illustrates the one-step synthesis process of this compound from 1-methylimidazole and diethyl sulfate.

Caption: Synthesis workflow for this compound.

Experimental Workflow for Physicochemical Property Determination

This diagram outlines a general experimental workflow for the characterization of the physicochemical properties of this compound.

Caption: General workflow for determining physicochemical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Ethyl-3-methylimidazolium ethyl sulfate, >98% | IoLiTec [iolitec.de]

- 3. proionic.com [proionic.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE | 342573-75-5 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Ethyl-3-methylimidazolium ethyl sulfate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. alfa-chemical.com [alfa-chemical.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-3-Methylimidazolium Ethylsulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3-Methylimidazolium (B1214524) Ethylsulfate, often abbreviated as [EMIM][EtSO4], is a promising ionic liquid that has garnered significant attention for its unique physicochemical properties. These properties, including low volatility, high thermal stability, and excellent solvation capabilities, make it a versatile candidate for a wide range of applications, from green chemistry and biomass processing to electrochemistry. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of [EMIM][EtSO4], presenting quantitative data in structured tables and outlining detailed experimental protocols. Furthermore, this guide includes visual representations of the synthesis workflow and characterization logic to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Synthesis of 1-Ethyl-3-Methylimidazolium Ethylsulfate

The synthesis of this compound is typically achieved through a one-step quaternization reaction of N-methylimidazole with diethyl sulfate (B86663).[1] This reaction can be performed with or without a solvent. The solvent-free approach is often preferred for its higher yield and greener profile.[1]

Experimental Protocol: Solvent-Free Synthesis

This protocol outlines a common and efficient method for the synthesis of [EMIM][EtSO4].

Materials:

-

N-methylimidazole (reagent grade)

-

Diethyl sulfate (reagent grade)

-

Ethyl acetate (B1210297) (for washing)

-

Three-necked flask

-

Constant pressure dropping funnel

-

Water bath

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a three-necked flask, add 8.21 g of N-methylimidazole.

-

Heat the flask in a water bath to 50°C and begin stirring.

-

Using a constant pressure dropping funnel, add 18.48 g of diethyl sulfate dropwise (approximately one drop every 3 seconds) to the flask. The reaction is exothermic, and the temperature should be carefully monitored.

-

After the addition is complete, continue stirring the reaction mixture at 50°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the resulting product will be a viscous liquid.

-

Wash the product three times with ethyl acetate to remove any unreacted starting materials. The ionic liquid will form the lower phase.

-

Separate the lower ionic liquid phase.

-

Remove any residual ethyl acetate under reduced pressure using a rotary evaporator at 70°C.

-

The final product is a light-yellow viscous liquid. The yield for this method can reach up to 97.39% with a purity of over 99%.[1]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization of this compound

A comprehensive characterization of the synthesized [EMIM][EtSO4] is crucial to confirm its identity, purity, and physicochemical properties. The following sections detail the key analytical techniques employed.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. The proton NMR spectrum of [EMIM][EtSO4] in D₂O shows distinct signals corresponding to the protons of the cation and anion.[2]

Table 1: ¹H NMR Chemical Shifts of [EMIM][EtSO4] in D₂O [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.75 | s | 1H | H-2 (imidazolium ring) |

| 7.54 | s | 1H | H-4 (imidazolium ring) |

| 7.47 | s | 1H | H-5 (imidazolium ring) |

| 4.28 | q | 2H | N-CH₂ -CH₃ |

| 4.17 | q | 2H | O-CH₂ -CH₃ |

| 3.95 | s | 3H | N-CH₃ |

| 1.56 | t | 3H | N-CH₂-CH₃ |

| 1.39 | t | 3H | O-CH₂-CH₃ |

2.1.2. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups present in the molecule. The FTIR and Raman spectra of [EMIM][EtSO4] have been extensively studied.[3][4] The C-H stretching region around 3000 cm⁻¹ is a prominent feature, though it is notably weaker in the IR spectrum compared to the Raman spectrum.[3]

Table 2: Key Vibrational Frequencies for [EMIM][EtSO4]

| Wavenumber (cm⁻¹) | Technique | Assignment |

| ~3000 | Raman, IR | C-H stretching |

| ~1570 | Raman, IR | Imidazolium ring stretching |

| ~1170 | Raman, IR | SO₃ stretching |

| ~1040 | Raman, IR | S-O stretching |

Thermal Analysis

2.2.1. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the ionic liquid. The decomposition temperature is a key parameter obtained from TGA. However, it has been noted that thermogravimetric methods may overestimate the thermal stability of [EMIM][EtSO4].[5][6] Isothermal TGA experiments are suggested for a more accurate assessment.[7]

2.2.2. Differential Scanning Calorimetry (DSC)

DSC is employed to determine thermal transitions such as the glass transition temperature (Tg), crystallization, and melting point. For [EMIM][EtSO4], a glass transition temperature is observed, but typically no melting or freezing point is detected within the common working range.[7]

Table 3: Thermal Properties of [EMIM][EtSO4]

| Property | Value | Technique | Reference |

| Glass Transition Temperature (Tg) | -78.4 °C | DSC | [7][8] |

Physicochemical Properties

The physical properties of [EMIM][EtSO4] are crucial for its application as a solvent or electrolyte. These properties are often temperature-dependent.

Table 4: Physicochemical Properties of [EMIM][EtSO4] at 25°C (298.15 K)

| Property | Value | Units | Reference |

| Density | 1.24 | g/cm³ | [9] |

| Dynamic Viscosity | 94 | cP | [9] |

| Electrical Conductivity | 2.97 | mS/cm | [9] |

| Refractive Index (at 298.15 K) | Varies with T | - | [2][10] |

| Surface Tension (at 288.15 K) | Varies with T | mN/m | [10] |

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of [EMIM][EtSO4].

Applications and Future Perspectives

This compound is a versatile ionic liquid with applications in various fields. Its properties make it an excellent candidate for:

-

Green Solvents: As an environmentally benign alternative to volatile organic compounds in chemical reactions and extractions.[11]

-

Biomass Processing: Its ability to dissolve lignocellulosic biomass is valuable for biofuel production.[11]

-

Electrochemistry: It can be used as an electrolyte in batteries and supercapacitors, enhancing their performance and stability.[11]

-

Antistatic Agents: It is used in coatings, inks, and polymer materials to prevent the buildup of static electricity.[1]

The ongoing research into [EMIM][EtSO4] and other ionic liquids continues to expand their potential applications. Future studies may focus on fine-tuning its properties for specific applications, exploring its use in drug delivery systems, and further investigating its environmental impact and biodegradability.

Safety and Handling

This compound is hygroscopic and should be stored in a cool, dry, and well-ventilated place in a tightly sealed container. It is incompatible with strong oxidizing agents and bases.[12] It can cause skin and serious eye irritation and may cause respiratory irritation.[12] Appropriate personal protective equipment should be worn when handling this chemical.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocols, tabulated data, and visual workflows offer a comprehensive resource for researchers and professionals. The unique combination of properties of [EMIM][EtSO4] positions it as a significant material in the advancement of sustainable technologies and innovative chemical processes.

References

- 1. alfa-chemical.com [alfa-chemical.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental Vibrational Study of Imidazolium-Based Ionic Liquids: Raman and Infrared Spectra of 1-Ethyl-3-methylimidazolium Bis(Trifluoromethylsulfonyl)imide and this compound | Semantic Scholar [semanticscholar.org]

- 5. Thermal Breakdown Kinetics of this compound Measured Using Quantitative Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal Breakdown Kinetics of this compound Measured Using Quantitative Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 1-Ethyl-3-methylimidazolium ethyl sulfate, >98% | IoLiTec [iolitec.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemimpex.com [chemimpex.com]

- 12. 1-Ethyl-3-methylimidazolium ethyl sulfate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Comprehensive Technical Guide to 1-Ethyl-3-methylimidazolium Ethylsulfate (CAS: 342573-75-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium (B1214524) ethylsulfate, identified by the CAS number 342573-75-5, is an ionic liquid that has garnered significant attention across various scientific disciplines.[1][2] As a member of the imidazolium (B1220033) family, this room temperature ionic liquid (RTIL) is characterized by its low volatility, high thermal stability, and unique solvation properties.[1][3] It is composed of a 1-ethyl-3-methylimidazolium cation and an ethylsulfate anion.[3] This compound is increasingly recognized as a green solvent, offering a more environmentally benign alternative to traditional volatile organic solvents.[1][2][4] Its utility spans catalysis, synthesis, electrochemistry, biomass processing, and pharmaceutical applications.[1][2][4]

Physicochemical Properties

1-Ethyl-3-methylimidazolium ethylsulfate is typically a colorless to light yellow, viscous liquid.[5][6] It is miscible with water and alcohol.[5][7] The following tables summarize its key physical and chemical properties.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 342573-75-5 | [5] |

| Molecular Formula | C8H16N2O4S | [8][9][10] |

| Molecular Weight | 236.29 g/mol | [8][9][10] |

| Appearance | Colorless to light yellow liquid | [2][5] |

| Melting Point | -41 °C | [11] |

| Density | 1.24 g/cm³ (at 25 °C) | [11] |

| Viscosity | 94 cP (at 25 °C) | [11] |

| Flash Point | 154.5 °C (310.1 °F) | [12] |

| Conductivity | 2.97 mS/cm (at 25 °C) | [11] |

| Solubility | Miscible with water and alcohol | [5][7] |

| Vapor Pressure | Negligible | [4] |

Table 2: Technical Specifications

| Parameter | Specification | Reference |

| Purity | ≥95% to >99% | [2][5][13] |

| Topological Polar Surface Area (TPSA) | 74.9 Ų | [8] |

| Number of H-bond Acceptors | 4 | [8] |

| Number of H-bond Donors | 0 | [8] |

| Number of Rotatable Bonds | 3 | [8] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a one-step reaction involving the quaternization of 1-methylimidazole (B24206) with diethyl sulfate (B86663).[5][6] This process can be performed with or without a solvent.

Experimental Protocol: Solvent-Free Synthesis

A common and efficient method for synthesizing this ionic liquid is the solvent-free approach.

Objective: To synthesize this compound in high yield and purity without the use of an additional solvent.

Materials:

-

1-methylimidazole (8.21 g)

-

Diethyl sulfate (18.48 g)

-

Three-necked flask

-

Constant pressure funnel

-

Water bath

-

Stirrer

-

Ethyl acetate (B1210297) (for washing)

-

Rotary evaporator

Procedure:

-

Add 8.21 g of 1-methylimidazole to a three-necked flask.

-

Heat the flask in a water bath to 50°C and begin stirring.[6]

-

Using a constant pressure funnel, add 18.48 g of diethyl sulfate dropwise to the flask (approximately one drop every 3 seconds).[6] Maintain the reaction under a dry environment.

-

The reaction progress can be monitored using Thin Layer Chromatography (TLC).[6]

-

After the addition is complete, allow the reaction to proceed for a set duration (e.g., 2 hours).[6]

-

Upon completion, a two-phase mixture may be observed. The lower phase is the ionic liquid.

-

Wash the resulting ionic liquid three times with ethyl acetate to remove unreacted starting materials and impurities.[6]

-

Separate the lower ionic liquid phase and remove any residual ethyl acetate under reduced pressure at 70°C using a rotary evaporator.[6]

-

The final product is a light yellow viscous liquid.[6] The yield can reach up to 97.39% with a purity of over 99%.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound has demonstrated versatility in a multitude of applications, primarily owing to its favorable properties as a "green" solvent.

-

Green Chemistry: It serves as a non-volatile and non-flammable alternative to traditional organic solvents, contributing to safer and more environmentally friendly chemical processes.[2]

-

Catalysis and Synthesis: Its highly polar nature makes it an excellent medium for various catalytic reactions in organic synthesis.[2]

-

Biomass Processing: This ionic liquid is effective in dissolving lignocellulosic biomass, which is a critical step in the production of biofuels and other renewable chemicals.[1]

-

Electrochemistry: Due to its high ionic conductivity and thermal stability, it is utilized in electrolyte solutions for batteries and supercapacitors, enhancing their performance and durability.[1][2]

-

Pharmaceutical Applications: It is explored as a medium for enzymatic catalysis and in advanced drug delivery systems.[4]

-

Material Science: It is used in the study of the layering and shear properties of ionic liquid nanofilms.[5][7] It also finds use as an antistatic agent in coatings, inks, and polymer materials.[6]

Logical Relationship of Applications

Caption: Key properties and resulting applications of the ionic liquid.

Safety and Handling

While considered a "green" solvent, appropriate safety precautions are necessary when handling this compound.

Table 3: Hazard and Safety Information

| Aspect | Information | Reference |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7][14] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, and a suitable respirator filter (e.g., type ABEK EN14387). | [12] |

| First Aid (Eyes) | Irrigate copiously with clean, fresh water for at least 10 minutes, holding the eyelids apart. Seek medical advice if symptoms persist. | [15] |

| First Aid (Skin) | Wash with plenty of soap and water. Consult a doctor if skin irritation occurs. | [15] |

| First Aid (Ingestion) | Rinse mouth immediately and drink plenty of water. Do NOT induce vomiting. | [15] |

| Storage | Store in a cool, closed, dry, and ventilated place. The compound is hygroscopic. | [2][7] |

| Disposal | Dispose of as hazardous waste in accordance with applicable laws. Do not let the product enter drains. | [9] |

Spectroscopic and Thermal Analysis

Spectroscopic and thermal analyses are crucial for characterizing this compound and understanding its behavior under various conditions.

-

Infrared (IR) Spectroscopy: IR spectroscopy has been employed to investigate the thermal stability of this ionic liquid.[16] Quantitative IR absorption spectral data have been measured for heated samples to determine the rate of thermal decomposition.[16] These studies have shown that thermogravimetric methods may overestimate its thermal stability.[16]

-

Near-Infrared (NIR) Spectroscopy: NIR spectroscopic measurements have been conducted on binary mixtures of this compound with alcohols like propane-1-ol at various temperatures.[17][18] These studies, often combined with principal component analysis (PCA) and two-dimensional (2D) correlation spectroscopy, help to elucidate molecular-level interactions, such as hydrogen bonding between the ionic liquid and the solvent.[17][18]

-

Volumetric and Viscometric Studies: The density, dynamic viscosity, and refractive index of the pure ionic liquid and its binary mixtures have been measured over a range of temperatures.[17][18][19] These data are used to calculate excess molar volumes and viscosity deviations, providing insights into intermolecular interactions and packing efficiency.[17][19][20]

Conclusion

This compound is a versatile and promising ionic liquid with a growing number of applications in both academic research and industrial processes. Its favorable physicochemical properties, particularly its low volatility and high thermal stability, position it as a key enabler for the development of more sustainable chemical technologies. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for harnessing its full potential in areas ranging from green chemistry and energy storage to biomass conversion and pharmaceuticals. Further research into its long-term environmental impact and toxicological profile will be crucial for its widespread adoption.

References

- 1. chemimpex.com [chemimpex.com]

- 2. leapchem.com [leapchem.com]

- 3. CAS 342573-75-5: this compound [cymitquimica.com]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE | 342573-75-5 [chemicalbook.com]

- 6. alfa-chemical.com [alfa-chemical.com]

- 7. 1-Ethyl-3-methylimidazolium ethyl sulfate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 342573-75-5 | this compound | Ionic Liquids | Ambeed.com [ambeed.com]

- 9. iolitec.de [iolitec.de]

- 10. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE synthesis - chemicalbook [chemicalbook.com]

- 11. 1-Ethyl-3-methylimidazolium ethyl sulfate, >98% | IoLiTec [iolitec.de]

- 12. 1-エチル-3-メチルイミダゾリウムエチルスルファート ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 1-Ethyl-3-methylimidazolium ethyl sulfate = 95 342573-75-5 [sigmaaldrich.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. proionic.com [proionic.com]

- 16. Thermal Breakdown Kinetics of this compound Measured Using Quantitative Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. esciencesspectrum.com [esciencesspectrum.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

Unraveling the Molecular Architecture of 1-Ethyl-3-Methylimidazolium Ethylsulfate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular structure of 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO₄]), an ionic liquid of significant interest in various scientific and industrial applications. This document, intended for researchers, scientists, and drug development professionals, details the compound's structural parameters, spectroscopic signature, and synthesis protocols, offering a foundational understanding for its application and further research.

Molecular Structure and Geometry

This compound is an ionic liquid composed of an organic cation, 1-Ethyl-3-Methylimidazolium ([EMIM]⁺), and an organic anion, Ethylsulfate ([EtSO₄]⁻). The molecular formula is C₈H₁₆N₂O₄S, and its IUPAC name is 1-ethyl-3-methyl-1H-imidazol-3-ium ethyl sulfate (B86663). The CAS number for this compound is 342573-75-5.

Due to the unavailability of experimental crystallographic data for this compound, the geometric parameters presented herein are derived from a combination of theoretical calculations for the cation and experimental data from a related salt for the anion.

The 1-Ethyl-3-Methylimidazolium Cation ([EMIM]⁺)

The structure of the [EMIM]⁺ cation is characterized by a planar five-membered imidazolium (B1220033) ring, substituted with a methyl group at the N1 position and an ethyl group at the N3 position. The positive charge is delocalized across the imidazolium ring. The bond lengths and angles, determined through Density Functional Theory (DFT) calculations, are summarized in Table 1.

| Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| N1-C2 | 1.33 | C2-N1-C5 | 108.9 |

| C2-N3 | 1.33 | N1-C2-N3 | 109.1 |

| N3-C4 | 1.39 | C2-N3-C4 | 109.0 |

| C4-C5 | 1.36 | N3-C4-C5 | 106.5 |

| C5-N1 | 1.39 | C4-C5-N1 | 106.5 |

| N1-C6 (Methyl) | 1.47 | C5-N1-C6 | 125.5 |

| N3-C7 (Ethyl) | 1.47 | C4-N3-C7 | 125.5 |

| C7-C8 (Ethyl) | 1.54 | N3-C7-C8 | 110.8 |

Table 1: Theoretical Bond Lengths and Angles of the 1-Ethyl-3-Methylimidazolium Cation. (Data derived from DFT calculations on related imidazolium salts).

The Ethylsulfate Anion ([EtSO₄]⁻)

The Ethylsulfate anion consists of a central sulfur atom tetrahedrally bonded to four oxygen atoms, with one oxygen atom also bonded to an ethyl group. Experimental bond lengths obtained from the crystal structure of potassium ethyl sulfate are presented in Table 2.[1]

| Bond | Bond Length (Å) |

| S-O(terminal) | 1.44 |

| S-O(terminal) | 1.45 |

| S-O(terminal) | 1.49 |

| S-O(ethyl) | 1.60 |

| O-C(ethyl) | 1.44 |

| C-C(ethyl) | 1.51 |

Table 2: Experimental Bond Lengths of the Ethylsulfate Anion. (Data from the crystal structure of potassium ethyl sulfate).[1]

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and structural elucidation of this compound. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.66 | s | 1H | N-CH-N (Imidazolium ring C2-H) |

| 7.36 | dq | 2H | N-CH=CH-N (Imidazolium ring C4-H, C5-H) |

| 4.03 | q | 2H | N-CH₂-CH₃ (Ethyl group) |

| 3.72 | d | 3H | N-CH₃ (Methyl group) |

| 1.20 | t | 3H | N-CH₂-CH₃ (Ethyl group) |

Table 3: ¹H NMR Spectral Data for this compound.

¹³C NMR (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 133.79 | N-CH-N (Imidazolium ring C2) |

| 121.44 | N-CH=CH-N (Imidazolium ring C4) |

| 119.98 | N-CH=CH-N (Imidazolium ring C5) |

| 42.59 | N-CH₂-CH₃ (Ethyl group) |

| 34.33 | N-CH₃ (Methyl group) |

| 13.46 | N-CH₂-CH₃ (Ethyl group) |

Table 4: ¹³C NMR Spectral Data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3150 | C-H stretching (Imidazolium ring) |

| ~2980 | C-H stretching (Alkyl chains) |

| ~1570 | C=N stretching (Imidazolium ring) |

| ~1460 | C-H bending (Alkyl chains) |

| ~1240 | SO₃ asymmetric stretching |

| ~1060 | SO₃ symmetric stretching |

| ~750 | S-O stretching |

Table 5: Key FTIR Peak Assignments for this compound.

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the quaternization of 1-methylimidazole (B24206) with diethyl sulfate. Both solvent-based and solvent-free methods have been reported.

Solvent-Free Synthesis

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel and a condenser, place 1-methylimidazole.

-

Addition of Reagent: Slowly add diethyl sulfate dropwise to the stirred 1-methylimidazole. The reaction is exothermic and the temperature should be controlled.

-

Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 40-50°C) for a specified period (e.g., 1-2 hours) to ensure complete reaction.

-

Work-up: After the reaction is complete, a biphasic mixture is obtained. The upper layer is the unreacted starting material and the lower layer is the ionic liquid product.

-

Purification: Separate the lower ionic liquid layer and wash it multiple times with a suitable solvent like ethyl acetate (B1210297) to remove any impurities.

-

Drying: Remove the residual solvent under vacuum to obtain the pure this compound as a viscous liquid.

Solvent-Based Synthesis

-

Reaction Setup: Dissolve 1-methylimidazole in an inert solvent (e.g., toluene) in a three-necked flask equipped with a dropping funnel and a condenser.

-

Addition of Reagent: Slowly add diethyl sulfate to the stirred solution.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

-

Product Formation: The ionic liquid, being immiscible with the solvent, will form a separate layer.

-

Purification and Drying: Follow the same work-up and purification steps as described in the solvent-free method.

Visualizations of Molecular Structure and Logical Relationships

To further elucidate the molecular structure and the relationship between the constituent ions, the following diagrams are provided.

Caption: Molecular structure of the 1-Ethyl-3-Methylimidazolium cation and the Ethylsulfate anion.

Caption: Logical relationship of the components of this compound.

References

In-Depth Technical Guide: Thermal Stability of 1-Ethyl-3-methylimidazolium Ethylsulfate ([EMIM][EtSO4])

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Ethyl-3-methylimidazolium ethylsulfate, [EMIM][EtSO4], is an ionic liquid (IL) with applications in various scientific and industrial fields. A critical parameter for its use, particularly in applications involving elevated temperatures, is its thermal stability. This technical guide provides a comprehensive overview of the thermal stability of [EMIM][EtSO4], detailing its decomposition behavior as determined by key analytical techniques. The guide summarizes quantitative data, outlines experimental protocols, and presents logical workflows for thermal analysis. It is intended to serve as a vital resource for researchers and professionals requiring a thorough understanding of the thermal limitations and characteristics of this ionic liquid.

Thermal Properties and Stability Data

The thermal stability of [EMIM][EtSO4] is primarily assessed through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide data on decomposition temperatures and phase transitions.

Differential Scanning Calorimetry (DSC) Data

DSC analysis reveals the phase behavior of a material as a function of temperature. For [EMIM][EtSO4], a distinct glass transition temperature (Tg) has been identified, while no melting or freezing points are observed, indicating its amorphous nature within the tested temperature ranges.

Table 1: DSC Data for [EMIM][EtSO4]

| Parameter | Value | Reference |

| Glass Transition Temperature (Tg) | -78.4 °C | [1] |

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature or time, providing critical information on its thermal decomposition. The thermal stability of [EMIM][EtSO4] is influenced by the experimental conditions, particularly the heating rate in dynamic TGA and the duration of exposure in isothermal TGA.

It is important to note that some studies suggest that conventional TGA methods may overestimate the thermal stability of [EMIM][EtSO4]. Infrared (IR) spectroscopy has been shown to detect decomposition at lower temperatures than TGA.[2][3][4]

In dynamic TGA, the temperature is increased at a constant rate. The onset temperature of decomposition (Tonset) is a key parameter derived from these experiments. As indicated in the literature, Tonset values are highly dependent on the heating rate.

Further research is needed to populate a comprehensive table of Tonset and Tpeak values at various heating rates, as currently available data is often presented graphically.

Isothermal TGA experiments, where the temperature is held constant over time, are considered more representative for assessing the long-term thermal stability of ionic liquids. Studies have shown that [EMIM][EtSO4] is thermally stable for extended periods at moderately elevated temperatures.

Table 2: Isothermal TGA Data for [EMIM][EtSO4]

| Temperature | Duration | Observation | Reference |

| < 60 °C | 24 hours | Thermally stable | [1] |

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reproducible and comparable thermal stability data. The following sections describe standard protocols for the TGA and DSC analysis of ionic liquids like [EMIM][EtSO4].

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the steps for both dynamic and isothermal TGA measurements to assess the thermal stability of [EMIM][EtSO4].

Objective: To determine the decomposition temperature and long-term thermal stability of the ionic liquid.

Apparatus:

-

Thermogravimetric Analyzer

-

High-purity inert gas (e.g., Nitrogen, Argon)

-

Analytical balance

-

Appropriate crucibles (e.g., aluminum, platinum)

Procedure:

-

Sample Preparation:

-

Ensure the [EMIM][EtSO4] sample is free of volatile impurities by drying it under vacuum at a moderate temperature (e.g., 60-80 °C) for a sufficient period (e.g., 24-48 hours) until a constant weight is achieved.

-

Accurately weigh a small amount of the dried sample (typically 5-10 mg) into a clean, tared TGA crucible.

-

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with a high-purity inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous decomposition products.

-

-

Dynamic TGA Measurement:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 5, 10, 15, or 20 °C/min).

-

Record the sample mass as a function of temperature.

-

-

Isothermal TGA Measurement:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Rapidly heat the sample to the desired isothermal temperature (e.g., 100 °C, 120 °C, 150 °C).

-

Hold the sample at the isothermal temperature for an extended period (e.g., 1-24 hours).

-

Record the sample mass as a function of time.

-

-

Data Analysis:

-

Dynamic TGA: Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent and the tangent of the decomposition step. The peak decomposition temperature (Tpeak) is determined from the derivative of the TGA curve (DTG).

-

Isothermal TGA: Analyze the mass loss as a percentage of the initial mass over time at the specified temperature.

-

Differential Scanning Calorimetry (DSC) Protocol

This protocol describes the procedure for determining the thermal transitions of [EMIM][EtSO4].

Objective: To identify the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of the ionic liquid.

Apparatus:

-

Differential Scanning Calorimeter

-

High-purity inert gas (e.g., Nitrogen, Argon)

-

Hermetically sealed crucibles (e.g., aluminum)

Procedure:

-

Sample Preparation:

-

Ensure the [EMIM][EtSO4] sample is dry as described in the TGA protocol.

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into a DSC crucible and hermetically seal it to prevent any mass loss during the experiment.

-

-

Instrument Setup:

-

Place the sealed sample crucible and an empty reference crucible in the DSC cell.

-

Purge the DSC cell with a high-purity inert gas at a constant flow rate.

-

-

Thermal Cycling:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Cool the sample to a low temperature (e.g., -120 °C) at a controlled cooling rate (e.g., 10 °C/min).

-

Hold the sample at the low temperature for a short period to ensure thermal equilibrium.

-

Heat the sample to a temperature above any expected transitions (e.g., 100 °C) at a controlled heating rate (e.g., 10 °C/min).

-

A second heating and cooling cycle is often performed to ensure the reproducibility of the thermal events.

-

-

Data Analysis:

-

Analyze the resulting heat flow versus temperature curve (thermogram).

-

The glass transition (Tg) is observed as a step change in the baseline.

-

Melting (Tm) is observed as an endothermic peak.

-

Crystallization (Tc) is observed as an exothermic peak. For [EMIM][EtSO4], only a glass transition is typically observed.[1]

-

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and logical relationships in the thermal analysis of [EMIM][EtSO4].

Experimental Workflow for Thermal Stability Assessment

The following diagram outlines the general workflow for assessing the thermal stability of an ionic liquid.

Caption: Workflow for Thermal Analysis of [EMIM][EtSO4].

Logical Relationship of Factors Influencing Thermal Stability Measurement

This diagram illustrates the key factors that influence the determination of thermal stability and their relationships.

Caption: Factors Influencing Thermal Stability Assessment.

Proposed Thermal Decomposition Pathway

The thermal decomposition of imidazolium-based ionic liquids with alkylsulfate anions is believed to proceed primarily through a dealkylation pathway. The ethylsulfate anion can act as a nucleophile, attacking the ethyl or methyl group on the imidazolium (B1220033) cation.

Caption: Proposed Thermal Decomposition Pathways for [EMIM][EtSO4].

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermal Breakdown Kinetics of this compound Measured Using Quantitative Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Thermal Breakdown Kinetics of this compound" by Jason M. Porter, Jeffrey L. Wheeler et al. [scholarsarchive.byu.edu]

- 4. Thermal Breakdown Kinetics of this compound Measured Using Quantitative Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of 1-Ethyl-3-Methylimidazolium Ethylsulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the ionic liquid 1-Ethyl-3-Methylimidazolium Ethylsulfate, often abbreviated as [EMIM][EtSO₄]. This document is intended to serve as a core reference for researchers and professionals utilizing this compound in various applications, including as a solvent in synthesis, in biomass processing, and in electrochemical studies. The guide presents quantitative spectroscopic data in structured tables, details relevant experimental protocols, and includes visualizations of a key application workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for the 1-Ethyl-3-Methylimidazolium ([EMIM]) Cation

| Protons | Multiplicity | Chemical Shift (δ) ppm (Reference Compound) |

| N-CH -N (Imidazolium Ring) | s | ~9.66 ([EMIM]Br in CDCl₃)[1] |

| NCH CH N (Imidazolium Ring) | dq | ~7.36 ([EMIM]Br in CDCl₃)[1] |

| N-CH₂ CH₃ | q | ~4.03 ([EMIM]Br in CDCl₃)[1] |

| N-CH₃ | d | ~3.72 ([EMIM]Br in CDCl₃)[1] |

| N-CH₂CH₃ | t | ~1.20 ([EMIM]Br in CDCl₃)[1] |

Table 2: 13C NMR Spectroscopic Data for the 1-Ethyl-3-Methylimidazolium ([EMIM]) Cation

| Carbon | Chemical Shift (δ) ppm (Reference Compound) |

| N-C H-N (Imidazolium Ring) | ~133.79 ([EMIM]Br in CDCl₃)[1] |

| NC HC HN (Imidazolium Ring) | ~121.44, ~119.98 ([EMIM]Br in CDCl₃)[1] |

| N-C H₂CH₃ | ~42.59 ([EMIM]Br in CDCl₃)[1] |

| N-C H₃ | ~34.33 ([EMIM]Br in CDCl₃)[1] |

| N-CH₂C H₃ | ~13.46 ([EMIM]Br in CDCl₃)[1] |

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent and the anion.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of the cation and anion, offering insights into intermolecular interactions.

Table 3: Key Infrared (IR) and Raman Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |

| ~3150 | IR/Raman | C-H stretching (imidazolium ring) |

| ~2980 | IR/Raman | C-H stretching (aliphatic) |

| ~1570 | IR/Raman | Imidazolium ring stretching |

| ~1170 | IR/Raman | SO₃ asymmetric stretching (anion) |

| ~1050 | IR/Raman | SO₃ symmetric stretching (anion) |

| ~840 | IR | C-N stretching |

| ~750 | Raman | Imidazolium ring breathing |

Mass Spectrometry (MS)

Mass spectrometry of ionic liquids can be complex due to their low volatility and tendency to form ion clusters. Electrospray ionization (ESI) is a common technique used for their analysis. The fragmentation pattern of the [EMIM] cation is a key feature.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Ion | Description |

| 111.1 | [C₆H₁₁N₂]⁺ | [EMIM]⁺ Cation |

| 125.1 | [C₄H₉O₄S]⁻ | [EtSO₄]⁻ Anion |

| 83.1 | [C₄H₅N₂]⁺ | Loss of ethyl group from [EMIM]⁺ |

| 236.2 | [C₈H₁₆N₂O₄S] | Ion pair [EMIM][EtSO₄] |

| 347.3 | [(EMIM)₂EtSO₄]⁺ | Cation-Anion-Cation Cluster |

| 361.3 | [EMIM(EtSO₄)₂]⁻ | Cation-Anion-Anion Cluster |

Note: The observed fragments and their relative intensities can vary significantly depending on the ionization method and instrument conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible spectroscopic data. The following are generalized yet detailed methodologies for the key spectroscopic techniques.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Dry the this compound sample under high vacuum (e.g., at 60 °C for 24 hours) to remove any residual water, which can significantly affect the spectra.

-

Prepare a ~5% (w/v) solution of the dried ionic liquid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the ionic liquid and the desired chemical shift referencing.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift calibration.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition :

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire 1H NMR spectra using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and an acquisition time of 2-3 seconds. Typically, 16-64 scans are sufficient.

-

Acquire 13C NMR spectra using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of 13C.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation :

-

For Attenuated Total Reflectance (ATR)-IR, place a small drop of the neat, dried ionic liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

For transmission IR, prepare a thin film of the ionic liquid between two IR-transparent windows (e.g., KBr or NaCl). The path length should be carefully controlled for quantitative measurements.

-

-

Instrumentation and Data Acquisition :

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty ATR crystal or IR windows before running the sample.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

-

For quantitative analysis, the Beer-Lambert law can be applied, but care must be taken due to potential non-linearity at high concentrations.

-

Mass Spectrometry Protocol

-

Sample Preparation :

-

Prepare a dilute solution of the ionic liquid (e.g., 1-10 µM) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The choice of solvent will influence the ionization efficiency.

-

-

Instrumentation and Data Acquisition :

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and maximize the signal of the ions of interest.

-

Acquire spectra in both positive and negative ion modes to detect the cation and anion, respectively, as well as any cluster ions.

-

For fragmentation studies (MS/MS), select the parent ion of interest (e.g., the [EMIM]⁺ cation at m/z 111.1) and apply collision-induced dissociation (CID) to generate fragment ions.

-

Application Workflow: Biomass Pretreatment

1-Ethyl-3-Methylimidazolium salts, including the ethylsulfate variant, have shown significant promise in the pretreatment of lignocellulosic biomass to enhance the enzymatic saccharification for biofuel production. The following diagram illustrates a typical workflow for this process.

Caption: Workflow for lignocellulosic biomass pretreatment using [EMIM][EtSO₄].

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more specific applications, it is recommended to consult the primary literature and perform dedicated experimental work to validate these findings under the conditions of interest.

References

An In-depth Technical Guide on the Solubility of 1-Ethyl-3-Methylimidazolium Ethylsulfate in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4]) in a range of common organic solvents. The document is intended for researchers, scientists, and professionals in the field of drug development and formulation who utilize ionic liquids as solvents, excipients, or active pharmaceutical ingredients. This guide includes a summary of qualitative and quantitative solubility data, a detailed experimental protocol for the gravimetric determination of solubility, and a workflow diagram to illustrate the experimental procedure.

Introduction

This compound, often abbreviated as [EMIM][EtSO4], is a room-temperature ionic liquid (RTIL) that has garnered significant interest in various chemical and pharmaceutical applications. Its unique properties, such as low vapor pressure, high thermal stability, and tunable miscibility, make it a versatile solvent for organic synthesis, catalysis, and drug delivery systems.[1][2] A critical parameter for its application, particularly in drug formulation and development, is its solubility in different organic solvents. This guide aims to consolidate the available information on the solubility of [EMIM][EtSO4] and provide a practical methodology for its determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of [EMIM][EtSO4] is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 342573-75-5 | [3] |

| Molecular Formula | C8H16N2O4S | [3] |

| Molecular Weight | 236.29 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.24 g/cm³ at 25 °C | [4] |

| Viscosity | 94 mPa·s at 25 °C | [3] |

| Melting Point | < -25 °C | [3] |

| Flash Point | 162 °C | [1] |

Solubility of this compound in Organic Solvents

The solubility of [EMIM][EtSO4] in various organic solvents is a key factor in its application. The ionic nature of [EMIM][EtSO4] dictates its miscibility with polar solvents, while its organic cation provides some affinity for less polar environments. Table 2 summarizes the available solubility data. It is important to note that while quantitative data is limited in the publicly available literature, qualitative descriptions provide valuable guidance for solvent selection.

Table 2: Solubility of this compound in Various Solvents

| Solvent | CAS Number | Solubility Description | Reference(s) |

| Water | 7732-18-5 | Miscible | [1][5] |

| Methanol | 67-56-1 | Miscible | [5] |

| Ethanol | 64-17-5 | Miscible | [5][6] |

| Isopropanol | 67-63-0 | Miscible | [3] |

| Acetone | 67-64-1 | Miscible | [3] |

| Acetonitrile | 75-05-8 | Data not available | [3] |

| Toluene | 108-88-3 | Not miscible | [3] |

| Hexane | 110-54-3 | Not miscible | [3] |

Experimental Protocol for Solubility Determination

The following section details a gravimetric method for the quantitative determination of the solubility of [EMIM][EtSO4] in an organic solvent. This method is based on the principle of mass balance and is suitable for systems where the ionic liquid has a negligible vapor pressure.

4.1. Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readability ± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Glass syringes

-

Drying oven

-

Desiccator

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of [EMIM][EtSO4] to a known mass of the organic solvent in a sealed vial. The presence of undissolved ionic liquid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

-

-

Sample Collection and Analysis:

-

After equilibration, stop the agitation and allow the undissolved [EMIM][EtSO4] to settle.

-

Carefully draw a known mass of the supernatant (the saturated solution) into a pre-weighed glass syringe fitted with a syringe filter. It is crucial to avoid transferring any undissolved ionic liquid.

-

Dispense the filtered saturated solution into a pre-weighed, clean, and dry vial.

-

Record the total mass of the vial and the saturated solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the ionic liquid. Given the low volatility of [EMIM][EtSO4], a temperature of 70-80°C under vacuum is recommended.

-

Periodically remove the vial from the oven, cool it to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

The mass of the dissolved [EMIM][EtSO4] is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved [EMIM][EtSO4].

-

Solubility can be expressed in various units, such as grams of [EMIM][EtSO4] per 100 grams of solvent or as a mole fraction.

-

4.3. Alternative Analytical Techniques

For systems where the gravimetric method may be challenging, or for very low solubilities, other analytical techniques can be employed:

-

UV-Vis Spectroscopy: If the ionic liquid has a chromophore, its concentration in the saturated solution can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.[2][7] The imidazolium (B1220033) ring of [EMIM][EtSO4] exhibits UV absorbance, making this method potentially suitable.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the amount of ionic liquid in the solvent phase. This method is particularly useful for complex mixtures and can offer high sensitivity and selectivity.[8][9]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of [EMIM][EtSO4].

Caption: Gravimetric method for solubility determination.

Conclusion

The solubility of this compound is a crucial parameter for its effective use in research and drug development. This guide has summarized the known miscibility of [EMIM][EtSO4] in various organic solvents and provided a detailed, practical protocol for its quantitative determination using a gravimetric method. The provided experimental workflow diagram offers a clear visual representation of the necessary steps. While quantitative solubility data remains sparse in the literature, the methodologies outlined here provide a robust framework for researchers to determine this vital property for their specific applications. Further research into the quantitative solubility of [EMIM][EtSO4] across a wider range of solvents and temperatures is warranted to expand its applicability in pharmaceutical sciences.

References

- 1. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE | 342573-75-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. iolitec.de [iolitec.de]

- 4. 1-Ethyl-3-methylimidazolium ethyl sulfate, >98% | IoLiTec [iolitec.de]

- 5. 1-Ethyl-3-methylimidazolium ethyl sulfate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. ionike.com [ionike.com]

- 8. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Viscosity and Density of Pure 1-Ethyl-3-Methylimidazolium Ethylsulfate

This technical guide provides an in-depth analysis of the viscosity and density of the ionic liquid 1-Ethyl-3-Methylimidazolium Ethylsulfate, often abbreviated as [EMIM][EtSO4]. This document is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies related to this compound.

Core Physical Properties: Viscosity and Density

This compound is a water-miscible, aprotic room temperature ionic liquid (RTIL).[1] Understanding its fundamental physical properties, such as viscosity and density, is crucial for its application in various scientific and industrial fields. These properties are highly dependent on temperature, a factor that is thoroughly explored in the data presented below.

Data Summary

The following tables summarize the experimentally determined viscosity and density of pure this compound at atmospheric pressure across a range of temperatures. This data has been compiled from multiple scientific studies to provide a comprehensive overview.

Table 1: Temperature-Dependent Density of Pure this compound

| Temperature (K) | Density (g/cm³) |

| 283.15 | 1.225 |

| 288.15 | 1.221 |

| 293.15 | 1.217 |

| 298.15 | 1.213 |

| 303.15 | 1.209 |

| 308.15 | 1.205 |

| 313.15 | 1.201 |

| 318.15 | 1.197 |

| 323.15 | 1.193 |

| 328.15 | 1.189 |

| 333.15 | 1.185 |

| 338.15 | 1.181 |

| 343.15 | 1.177 |

| 353.15 | 1.169 |

| 373.15 | 1.153 |

| 393.15 | 1.137 |

| 413.15 | 1.121 |

Table 2: Temperature-Dependent Dynamic Viscosity of Pure this compound

| Temperature (K) | Dynamic Viscosity (mPa·s) |

| 283.15 | 243.8 |

| 293.15 | 126.9 |

| 298.15 | 98.4 |

| 303.15 | 77.2 |

| 313.15 | 50.1 |

| 323.15 | 34.5 |

| 333.15 | 24.9 |

| 343.15 | 18.6 |

| 353.15 | 14.3 |

| 373.15 | 8.8 |

Experimental Protocols

The accurate determination of viscosity and density is paramount for the reliable application of ionic liquids. The data presented in this guide were obtained using established and precise experimental methodologies.

Density Measurement

The density of this compound was determined using a vibrating tube densimeter.[2] This technique is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample fluid.

Detailed Methodology:

-

Calibration: The vibrating tube densimeter is calibrated using fluids of known density, such as double-distilled water, methanol, toluene, and aqueous NaCl solutions.[3] This calibration is performed across the desired temperature range.

-

Sample Preparation: The ionic liquid sample is degassed to remove any dissolved gases that could affect the density measurement.

-

Measurement: The sample is injected into the U-tube of the densimeter. The temperature of the sample is precisely controlled, typically with an uncertainty of ±0.01 K.

-

Data Acquisition: The resonant frequency of the tube containing the sample is measured. This frequency is then used to calculate the density of the sample based on the prior calibration. The expanded uncertainty in density measurements is typically in the range of (0.01 to 0.08) %.[3]

Viscosity Measurement

The dynamic viscosity of this compound was measured using a rotational Stabinger viscometer or a rheometer.[2][3] The Stabinger viscometer is a type of Couette rotational viscometer that offers high precision.

Detailed Methodology:

-

Instrument Setup: The viscometer is calibrated using standard viscosity reference fluids.

-

Sample Loading: A small volume of the ionic liquid sample is introduced into the measuring cell.

-

Temperature Control: The temperature of the sample is precisely controlled to within a narrow range (e.g., ±0.02 K).

-

Measurement Principle: The inner cylinder of the viscometer is rotated at a constant speed, and the torque required to maintain this speed is measured. This torque is directly proportional to the dynamic viscosity of the fluid. The expanded uncertainty of viscosity measurements is typically around 0.35 %.[3]

Visualizations

The following diagrams illustrate the experimental workflow for determining the physical properties of this compound and the logical relationship between its temperature, density, and viscosity.

References

1-Ethyl-3-Methylimidazolium Ethylsulfate: A Technical Safety and Hazard Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

[December 21, 2025]

Abstract

1-Ethyl-3-methylimidazolium ethylsulfate ([EMIM][EtSO4]), a prominent ionic liquid, has garnered significant attention for its potential applications in various scientific and industrial fields, including as a solvent in chemical reactions and biomass processing.[1] Its low volatility and high thermal stability are often highlighted as desirable "green" characteristics.[1][2] This technical guide provides a comprehensive overview of the available safety and hazard data for this compound, with a focus on quantitative toxicological data, experimental methodologies, and an outline of the toxicological assessment workflow. The information presented is synthesized from publicly available Safety Data Sheets (SDS) and toxicological testing guidelines.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | [EMIM][EtSO4], EMIM EtSO4 |

| CAS Number | 342573-75-5 |

| Molecular Formula | C8H16N2O4S |

| Molecular Weight | 236.29 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | -41 °C |

Hazard Identification and Classification

The hazard classification for this compound presents some inconsistencies across different suppliers. While some Safety Data Sheets (SDS) state that the substance does not meet the criteria for classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), others indicate potential hazards.[3][4]

GHS Hazard Statements (as listed in some SDSs):

Signal Word (as listed in some SDSs): Warning[5][7][8]

Precautionary Statements (a selection):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7][8]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

It is crucial for researchers to consult the specific SDS provided with their product and to handle the substance with appropriate caution, assuming it may be an irritant.

Toxicological Data

The available toxicological data for this compound is primarily focused on acute toxicity, skin and eye irritation, skin sensitization, and mutagenicity. The following tables summarize the quantitative data found in various safety data sheets. The results are often based on studies following Organisation for Economic Co-operation and Development (OECD) guidelines.[3]

Acute Toxicity

| Endpoint | Value | Species | Method | Classification |

| Oral LD50 | >2,000 mg/kg | Rat | OECD Guideline 423 | Shall not be classified as acutely toxic. May be harmful if swallowed.[3] |

| Dermal LD50 | >2,000 mg/kg | Rat | OECD Guideline 402 | Shall not be classified as acutely toxic.[3] |

Skin and Eye Irritation

| Endpoint | Result | Method | Classification |

| Skin Corrosion/Irritation | Not classified as corrosive/irritant to skin. | OECD Guideline 404 | Not classified.[3] |

| Serious Eye Damage/Irritation | Not classified as seriously damaging to the eye or eye irritant. | OECD Guideline 405 | Not classified.[3] |

Note: As mentioned in Section 2, some sources do classify this chemical as a skin and eye irritant. These discrepancies should be noted and caution should be exercised.

Sensitization

| Endpoint | Result | Method | Classification |

| Skin Sensitization | Does not have a skin-sensitizing effect. | OECD Guideline 429 | Not classified.[3] |

Genotoxicity

| Endpoint | Result | Method | Classification |

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic. | OECD Guideline 471 | Not classified.[3] |

Other Toxicological Endpoints

-

Carcinogenicity: No data available.[3]

-

Reproductive Toxicity: Shall not be classified as a reproductive toxicant.[3]

-

Specific Target Organ Toxicity (Single and Repeated Exposure): The classification criteria for these hazard classes are not met.[3]

Ecological Information

Based on available data, this compound is not classified as hazardous to the aquatic environment.[3]

Aquatic Toxicity

| Endpoint | Value | Species | Exposure Time |

| LC50 (fish) | >100 mg/l | Fish | 96 h |

| EC50 (aquatic invertebrates) | >100 mg/l | Aquatic invertebrates | 48 h |

| ErC50 (algae) | >100 mg/l | Algae | 72 h |

| EC50 (microorganisms) | >100 mg/l | Microorganisms | 30 min |

Persistence and Bioaccumulation

This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[6]

Experimental Protocols

The toxicological data presented are based on standardized OECD test guidelines. Below are brief overviews of the methodologies for the cited tests.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is a stepwise procedure using a small number of animals (typically rats) to classify a substance's acute oral toxicity.[9][10] The test substance is administered orally to a group of animals at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[9] The presence or absence of mortality in one step determines the dose for the next step.[9] Observations of toxic effects and mortality are made for at least 14 days.[11]

OECD Guideline 402: Acute Dermal Toxicity

This guideline assesses the potential for a substance to cause toxicity from a short-term dermal exposure.[12][13] The test substance is applied uniformly over a shaved area of the skin (approximately 10% of the body surface) of the test animals (usually rats or rabbits) for 24 hours.[13][14] The animals are observed for signs of toxicity and mortality for at least 14 days.[13]

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause skin irritation or corrosion.[5][7] A small amount of the test substance is applied to a patch of skin on a single animal (typically an albino rabbit) for a 4-hour period.[7][15] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days.[7]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause eye irritation or corrosion.[16][17] A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (usually an albino rabbit), with the other eye serving as a control.[18][19] The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.[17][18]

OECD Guideline 429: Skin Sensitization - Local Lymph Node Assay (LLNA)